Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Description

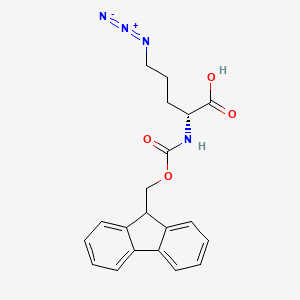

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPIDQLSARDIPX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool in Peptide Chemistry and Drug Development

This guide provides a comprehensive technical overview of Nα-Fmoc-Nδ-Azido-D-Ornithine, a non-canonical amino acid that has become an invaluable tool for researchers, chemists, and drug development professionals. Its unique combination of a fluorenylmethoxycarbonyl (Fmoc) protected α-amine and a δ-azido group on the side chain offers a powerful platform for the synthesis of complex peptides and the development of novel bioconjugates. We will delve into its core properties, synthesis, and applications, with a focus on the underlying scientific principles and practical, field-proven insights.

Core Properties and Specifications

Nα-Fmoc-Nδ-Azido-D-Ornithine, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1176270-25-9 | [1][2] |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [1] |

| Molecular Weight | 380.4 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +13.5 to +15.5° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Scientific Rationale: Why Nα-Fmoc-Nδ-Azido-D-Ornithine?

The utility of this molecule stems from the strategic placement of two key functional groups: the Fmoc group and the azide group.

The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. This is the cornerstone of Fmoc solid-phase peptide synthesis (SPPS), a widely adopted methodology for its mild deprotection conditions.[3] Unlike the acid-labile Boc protecting group, the Fmoc group is removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed at the final cleavage step without affecting the peptide backbone.

The Azide Functional Group: The azide (N₃) moiety on the δ-position of the ornithine side chain is a bioorthogonal chemical handle. "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes.[4] The azide group is particularly valuable because it is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions. It is the key reactant in one of the most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage with an alkyne-containing molecule, enabling the precise and efficient conjugation of peptides to other molecules of interest, such as fluorescent dyes, imaging agents, or drug payloads.[4][5]

Synthesis and Quality Control: A Self-Validating System

While commercially available, understanding the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine provides insight into potential impurities and informs quality control measures. A common synthetic route starts from a suitably protected D-ornithine derivative. A key transformation is the introduction of the azide group, often via a diazotransfer reaction on the δ-amino group.

A generalized synthetic workflow is depicted below:

Caption: A simplified workflow for the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine.

Self-Validating Quality Control: The purity of Nα-Fmoc-Nδ-Azido-D-Ornithine is paramount for successful peptide synthesis. A robust quality control system is essential to validate each batch.

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, often using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). The Fmoc group has a strong UV absorbance, making it readily detectable.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ would have an m/z of 381.4. Common adducts such as [M+Na]⁺ (m/z 403.4) and [M+K]⁺ (m/z 419.5) may also be observed.

Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Fmoc-Nδ-Azido-D-Ornithine is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The workflow is cyclical, with each cycle adding one amino acid to the growing peptide chain attached to a solid support (resin).

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Detailed Protocol for Incorporation of Nα-Fmoc-Nδ-Azido-D-Ornithine:

This protocol assumes a manual SPPS setup. Automated synthesizers will follow a similar logic.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) that has been swollen in DMF. The first amino acid should already be coupled to the resin.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Drain the solution and repeat the treatment for another 10-15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adducts. A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).[6]

-

Coupling:

-

In a separate vessel, dissolve Nα-Fmoc-Nδ-Azido-D-Ornithine (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Confirmation of Coupling: A Kaiser test should be performed. A negative result (colorless or yellow beads) indicates that the coupling reaction is complete.[6] If the test is positive, the coupling step should be repeated.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Post-Synthesis Modification via Click Chemistry

Once the peptide synthesis is complete, the peptide is cleaved from the resin, typically using a cocktail containing a strong acid like TFA and scavengers to protect sensitive side chains. The crude peptide containing the azido-ornithine residue can then be purified by preparative HPLC. The purified peptide is now ready for bioconjugation via CuAAC.

Caption: Schematic of the CuAAC reaction for peptide bioconjugation.

Exemplary Protocol for CuAAC on an Azido-Ornithine Containing Peptide:

This protocol is a general guideline and may require optimization based on the specific peptide and alkyne-modified molecule.

-

Reagent Preparation:

-

Dissolve the purified azido-peptide in a suitable buffer, such as phosphate buffer or water.

-

Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of:

-

Copper(II) sulfate (CuSO₄) in water.

-

Sodium ascorbate in water (this reduces Cu(II) to the active Cu(I) catalyst in situ).

-

A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[6]

-

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-molecule solution (a slight excess of the alkyne molecule is often used).

-

Add the TBTA solution to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the product.

-

Purification: Once the reaction is complete, the conjugated peptide can be purified from the excess reagents and unreacted starting materials using preparative HPLC.

-

Characterization: The final product should be characterized by LC-MS to confirm its identity and purity.

Conclusion

Nα-Fmoc-Nδ-Azido-D-Ornithine is a powerful and versatile building block that bridges the worlds of peptide synthesis and bioconjugation. Its compatibility with standard Fmoc-SPPS protocols and the bioorthogonality of its azide group for click chemistry reactions provide researchers with a reliable method for creating sophisticated peptide-based therapeutics, diagnostics, and research tools. By understanding the fundamental chemistry and employing robust synthesis and quality control measures, scientists can fully leverage the potential of this unique amino acid derivative to advance their research and development goals.

References

-

Fmoc solid-phase peptide synthesis: a practical guide. (2023). Peptide Synthesis Technologies. Available at: [Link]

- BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals. BenchChem Technical Guides.

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 204-214. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-D-Orn(N3)-OH. Retrieved from [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec. (n.d.). Order Your Azido Amino Acids. Retrieved from [Link]

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Resources.

- Chem-Impex International. (2024). Nα-Fmoc-Nδ-Azido-D-Ornithine. Chem-Impex.

- Aapptec Peptides. (2024). Fmoc-D-Orn(N3)-OH [1176270-25-9]. Aapptec Peptides.

-

Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine for Advanced Peptide Synthesis

Abstract

The site-specific incorporation of non-natural amino acids into peptides represents a powerful strategy for modulating their pharmacological properties and creating sophisticated research tools. Among these, Nα-Fmoc-Nδ-Azido-D-Ornithine has emerged as a particularly valuable building block. The azido moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise conjugation of a wide array of functional groups, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.[1] This guide provides a comprehensive technical overview of the application of Nα-Fmoc-Nδ-Azido-D-Ornithine in solid-phase peptide synthesis (SPPS), detailing its incorporation, subsequent chemical modifications, and strategic importance in drug development and chemical biology.

Introduction: The Strategic Value of Azido-Functionalized Amino Acids

The ability to introduce specific modifications into a peptide sequence is paramount for enhancing its therapeutic potential. Non-natural amino acids equipped with bioorthogonal functional groups offer a gateway to achieving this with high precision. The azide group, in particular, is an exemplary chemical handle due to its small size, metabolic stability, and selective reactivity.[] It does not typically participate in biological reactions, making it an ideal component for clean and specific chemical ligations within a complex biological milieu.[]

Nα-Fmoc-Nδ-Azido-D-Ornithine is a derivative of the non-proteinogenic amino acid ornithine. The D-configuration is often strategically employed to enhance peptide stability against enzymatic degradation. The core utility of this reagent lies in its orthogonal protection scheme: the fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group for standard SPPS, while the δ-azido group on the side chain is available for post-synthetic modification.[3][4]

This guide will explore the practical aspects of utilizing this versatile building block, from its seamless integration into peptide chains to the powerful post-synthetic modifications it enables.

Core Principles: Solid-Phase Peptide Synthesis (SPPS) with Nα-Fmoc-Nδ-Azido-D-Ornithine

The incorporation of Nα-Fmoc-Nδ-Azido-D-Ornithine follows the standard workflow of Fmoc-based SPPS.[4][5] The process is iterative, involving cycles of deprotection, coupling, and washing.[4]

The SPPS Cycle: A Step-by-Step Overview

The fundamental steps for incorporating an amino acid, including our azido-ornithine derivative, are as follows:

-

Resin Preparation : The synthesis begins with a solid support (resin), typically chosen based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[5][6] The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[6]

-

Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed using a mild base, commonly a 20% solution of piperidine in DMF.[6][7] This exposes the free α-amino group for the next coupling reaction.

-

Coupling : The carboxyl group of the incoming amino acid (in this case, Nα-Fmoc-Nδ-Azido-D-Ornithine) is activated by a coupling reagent (e.g., HCTU, HATU) and then reacted with the free amino group on the resin-bound peptide.[6]

-

Washing : After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[8]

This cycle is repeated until the desired peptide sequence is assembled.

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger Ligation

The Staudinger ligation is another powerful, metal-free method for modifying azides. [9][10]It involves the reaction of the azide with a phosphine-thioester to form a stable amide bond. [11][12]This reaction is particularly useful when the presence of copper is undesirable. []The reaction proceeds in high yield and without epimerization, preserving the stereochemistry of the amino acid. [10][11]

Applications in Drug Development and Research

The ability to precisely modify peptides using Nα-Fmoc-Nδ-Azido-D-Ornithine opens up a vast landscape of applications:

-

Peptide-Drug Conjugates (PDCs): The azide can be used to attach cytotoxic drugs to targeting peptides, creating highly specific cancer therapies. [3]* PEGylation: Attaching polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its half-life and reducing immunogenicity.

-

Fluorescent Labeling: Conjugating fluorescent dyes allows for the visualization and tracking of peptides in biological systems. [13]* Peptide Cyclization: The azide can react with an alkyne on another part of the peptide to create a cyclic peptide, which can enhance stability and bioactivity. [13][14]

Conclusion

Nα-Fmoc-Nδ-Azido-D-Ornithine is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its straightforward incorporation via standard SPPS protocols, combined with the highly efficient and specific reactivity of the azido group, provides a reliable platform for the synthesis of complex and functionally diverse peptides. For researchers and drug developers, this amino acid derivative is a key enabler for creating next-generation peptide therapeutics and advanced chemical biology probes.

References

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry, 67(14), 4993–4996. Retrieved from [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. Retrieved from [Link]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 200-213. Retrieved from [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry, 67(14), 4993–4996. Retrieved from [Link]

-

Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. Retrieved from [Link]

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9–12. Retrieved from [Link]

-

Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Liskamp, R. M. J., et al. (2015). Azide-alkyne cycloaddition-mediated cyclization of phosphonopeptides and their evaluation as PTP1B binders and enrichment tools. Bioorganic & Medicinal Chemistry, 23(12), 2887–2894. Retrieved from [Link]

-

Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148–13174. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raineslab.com [raineslab.com]

- 12. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. Azide-alkyne cycloaddition-mediated cyclization of phosphonopeptides and their evaluation as PTP1B binders and enrichment tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Protection in Amino Acid Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fmoc Chemistry in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][] Introduced by Carpino and Han in 1970, the Fmoc group has become the preferred choice for protecting the α-amino group of amino acids in many synthetic strategies due to its unique base-lability, which allows for a robust orthogonal approach.[3][4] This guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its underlying chemical mechanisms to practical, field-proven protocols and troubleshooting strategies.

The elegance of the Fmoc strategy lies in its orthogonality with the acid-labile protecting groups commonly used for amino acid side chains.[3][4] This allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, leaving the side-chain protections and the peptide-resin linkage intact.[3][] This approach minimizes the harsh acidic treatments required in older methods, such as the Boc (tert-butyloxycarbonyl) strategy, thereby preserving the integrity of sensitive peptide sequences and enabling the synthesis of longer and more complex peptides.[3][6][7]

The Chemical Foundation of Fmoc Protection

The functionality of the Fmoc group is intrinsically linked to its chemical structure, which features a fluorene ring system.[1][8] The electron-withdrawing nature of this aromatic system renders the proton at the C9 position of the fluorene ring acidic.[4] This acidity is the key to the group's facile removal under basic conditions.[4]

Introduction of the Fmoc Group: The Protection Step

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9][10]

-

Fmoc-Cl: This reagent is highly reactive but can lead to the formation of dipeptide side products.[10][11] Its use requires careful control of reaction conditions to minimize side reactions.[10]

-

Fmoc-OSu: Generally preferred, Fmoc-OSu is more stable and offers a more controlled reaction with a lower risk of side reactions and racemization.[10][12] The reaction proceeds via a nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[4]

The synthesis of Fmoc-amino acids is typically carried out under basic conditions, for example, using sodium carbonate in an aqueous dioxane solution.[1]

The Deprotection Mechanism: A Base-Induced β-Elimination

The removal of the Fmoc group is a classic example of a β-elimination reaction.[] The process is initiated by a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][6]

The mechanism proceeds in two key steps:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[13][14]

-

β-Elimination: This deprotonation leads to the formation of an unstable intermediate that rapidly decomposes, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[][14]

The highly reactive DBF byproduct is subsequently scavenged by the excess base (e.g., piperidine) to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[3][9][15] This adduct is then washed away.[10] The fluorenyl group's strong UV absorbance at around 300 nm allows for real-time monitoring of the deprotection step during automated SPPS.[1]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[6] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for automation.[6]

A typical Fmoc-SPPS cycle consists of the following steps:

-

Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[6][16] Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[6][16] The resin must be swelled in a suitable solvent, such as DMF or dichloromethane (DCM), before use.[6][16]

-

First Amino Acid Attachment (Loading): The C-terminus of the first Fmoc-protected amino acid is covalently attached to the resin.[6]

-

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a 20% piperidine/DMF solution.[6] This exposes the free α-amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the DBF-piperidine adduct.[10]

-

Coupling (Peptide Bond Formation): The next Fmoc-protected amino acid is activated and then coupled to the free amino group of the growing peptide chain.[1] Activation is typically achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[]

-

Washing: The resin is washed again to remove excess reagents and byproducts.[7]

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Visualizing the Fmoc-SPPS Workflow

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes the standard procedure for removing the N-terminal Fmoc group from a peptide-resin.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

Reaction vessel (e.g., solid-phase synthesis column)

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).[18]

-

Agitate the mixture at room temperature for 5-10 minutes.[19]

-

Drain the deprotection solution.

-

Repeat the addition of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

-

The resin is now ready for the next coupling step.

General Amino Acid Coupling Protocol

This protocol outlines a typical procedure for coupling an Fmoc-protected amino acid to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Base (e.g., DIPEA) (6-10 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

-

Add the base (DIPEA) to the solution to activate the amino acid. The ratio of amino acid to activator is generally 1:1.2 to 1:1.5, with the organic base added in a 2-3 times excess relative to the amino acid.[6]

-

Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. Coupling times can vary from 30 minutes to several hours, depending on the specific amino acids being coupled.

-

After the coupling is complete (as determined by a colorimetric test like the Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Navigating Challenges: Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, potentially compromising the yield and purity of the final peptide. A thorough understanding of these challenges is crucial for successful synthesis.

Diketopiperazine (DKP) Formation

DKP formation is a significant side reaction that can occur, particularly during the early stages of SPPS.[20] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to cleavage of the peptide from the resin support.[20] This side reaction reduces the yield of the full-length peptide and introduces a difficult-to-remove impurity.[20]

Factors Promoting DKP Formation:

-

Peptide Sequence: Dipeptides with a proline residue at the second position from the C-terminus are exceptionally prone to DKP formation.[20]

-

Deprotection Conditions: The basic conditions required for Fmoc removal, typically 20% piperidine in DMF, can catalyze DKP formation.[20]

-

Resin Type: Resins like Wang resin are more susceptible to DKP formation.[21]

Mitigation Strategies:

-

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker inhibits DKP formation.[20][21]

-

Dipeptide Coupling: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the susceptible dipeptidyl-resin intermediate.[20]

-

Optimized Deprotection: Using milder deprotection conditions, such as a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP, can drastically reduce DKP formation.[22]

Racemization

Racemization, or epimerization, is the conversion of an L-amino acid to a mixture of L- and D-isomers. This can be a significant issue for certain amino acids, particularly during the activation and coupling steps.[23]

Amino Acids Prone to Racemization:

Mitigation Strategies:

-

Choice of Coupling Reagents: Using coupling reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in combination with a hindered base like 2,4,6-collidine can significantly reduce racemization.[23][25]

-

Temperature Control: Lowering the coupling temperature, especially in microwave-assisted SPPS, can limit racemization.[24]

-

Additive Use: The addition of HOBt (Hydroxybenzotriazole) to the coupling reaction can suppress racemization.[21]

Peptide Aggregation

During SPPS, growing peptide chains, particularly hydrophobic sequences, can form intermolecular hydrogen bonds, leading to aggregation on the resin.[21][26] This can block reactive sites, hindering both deprotection and coupling steps and leading to incomplete reactions and low yields.[26]

Mitigation Strategies:

-

Solvent Choice: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation.[21]

-

Chaotropic Agents: The addition of salts like LiCl or NaClO₄ can disrupt the secondary structures that cause aggregation.[26]

-

Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoprolines or Dmb (2,4-dimethoxybenzyl)-protected glycine can break up the regular hydrogen-bonding patterns that lead to aggregation.

-

Elevated Temperature/Microwave Irradiation: Performing the synthesis at a higher temperature or using microwave energy can help overcome aggregation-related difficulties.[21]

Comparative Analysis: Fmoc vs. Boc Strategy

The choice between the Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | Base-labile (Piperidine) | Acid-labile (TFA) |

| Side-Chain Protection | Acid-labile (TFA) | Acid-labile (HF) |

| Cleavage Conditions | Mild (TFA) | Harsh (HF) |

| Advantages | Milder conditions, suitable for sensitive peptides, amenable to automation.[3][7] | Can be advantageous for long, difficult sequences prone to aggregation.[7][] |

| Disadvantages | DKP formation can be an issue with certain sequences. | Requires hazardous reagents (HF) and specialized equipment.[3][7] |

Conclusion: The Enduring Power of the Fmoc Group

The Fmoc protection strategy has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic development. Its mild deprotection conditions, orthogonal nature, and compatibility with a wide range of amino acid derivatives have solidified its position as the dominant methodology in modern SPPS. While challenges such as diketopiperazine formation, racemization, and aggregation persist, a deep understanding of the underlying chemical principles and the strategic application of optimized protocols and mitigation techniques empower researchers to overcome these hurdles. As the demand for synthetic peptides continues to grow, the versatility and robustness of Fmoc chemistry will undoubtedly continue to be a critical enabling technology in the advancement of science and medicine.

References

- Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.

- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- ACS Omega. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications.

- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).

- Albericio, F., et al. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.

- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.

- ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications.

- Bolin, D. R., et al. (1997, November 19). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS.

- Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments.

- The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Thomson, S. A., et al. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BOC Sciences. (n.d.). Fmoc Amino Acids.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Revell, J. D., et al. (2013). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Toxicon, 76, 157-164.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- ResearchGate. (2025, August 5). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- BenchChem. (2025). understanding Fmoc protecting group chemistry.

- PubMed. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

- BenchChem. (2025). comparative analysis of aggregation-disrupting reagents in SPPS.

- Omizzur. (n.d.). Fmoc-OSu Synthesis - New Process.

- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- BenchChem. (n.d.). A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Thieme. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.

- Fmoc-OSu vs. Fmoc-Cl: A Comparative Look for Peptide Synthesis. (n.d.).

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- Australian Journal of Chemistry. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.

- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

- ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications.

- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. connectsci.au [connectsci.au]

- 12. nbinno.com [nbinno.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 18. peptide.com [peptide.com]

- 19. chempep.com [chempep.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. peptide.com [peptide.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. luxembourg-bio.com [luxembourg-bio.com]

- 24. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool for Advanced Bioconjugation

Abstract

The site-specific incorporation of non-natural amino acids into peptides and proteins represents a cornerstone of modern drug development and chemical biology. Among these, Nα-Fmoc-Nδ-Azido-D-Ornithine has emerged as a particularly powerful building block. Its unique trifecta of features—an Fmoc group for seamless integration into standard solid-phase peptide synthesis (SPPS), a bioorthogonal azide handle for "click" chemistry, and a D-enantiomer backbone for enhanced proteolytic stability—makes it an invaluable asset for creating sophisticated bioconjugates. This guide provides an in-depth exploration of the properties, synthesis, and diverse applications of Nα-Fmoc-Nδ-Azido-D-Ornithine, with a focus on practical methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for its incorporation and subsequent conjugation, and highlight its role in forging next-generation therapeutics like peptide-drug conjugates (PDCs).

Introduction: The Imperative for Precision in Bioconjugation

Bioconjugation, the science of covalently linking molecules, has revolutionized therapeutics and diagnostics. By attaching functional moieties such as cytotoxic drugs, imaging agents, or pharmacokinetic modifiers to biomolecules, we can create constructs with enhanced efficacy, targeted delivery, and improved safety profiles.[1][2][3] The challenge, however, lies in achieving this linkage with precision and control. Non-specific conjugation methods often yield heterogeneous mixtures that are difficult to characterize and can compromise the biological activity of the parent molecule.

This has led to the ascendancy of site-specific modification strategies, heavily reliant on the incorporation of non-natural amino acids (nnAAs) bearing bioorthogonal functional groups.[4] These nnAAs act as chemical "handles," allowing for specific and efficient covalent reactions to be performed under mild, biologically compatible conditions, without interfering with native functional groups.[5]

Nα-Fmoc-Nδ-Azido-D-Ornithine, also known as Fmoc-D-Orn(N3)-OH, is a premier example of such a handle.[1][] The azide group (–N₃) is the lynchpin of its utility, being virtually absent in biological systems and serving as a robust reaction partner in highly efficient "click chemistry" reactions.[4][7] Furthermore, its D-configuration provides a critical advantage by rendering the resulting peptide resistant to degradation by endogenous proteases, a common hurdle in peptide-based drug development.[8]

Core Characteristics of Nα-Fmoc-Nδ-Azido-D-Ornithine

To effectively utilize Fmoc-D-Orn(N3)-OH, a thorough understanding of its constituent parts is essential. Each component is deliberately chosen to impart specific, advantageous properties for peptide synthesis and bioconjugation.

Chemical Structure and Key Properties

The molecule is comprised of three critical functional domains:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic group protects the α-amino terminus. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[9] This allows for its selective removal during each cycle of Solid-Phase Peptide Synthesis (SPPS) without disturbing acid-labile side-chain protecting groups, forming the basis of the most common SPPS strategy.[10]

-

The δ-Azido (N₃) Group: Positioned on the side chain, the azide is a compact, stable, and bioorthogonal functional group.[11] It is remarkably inert to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[11][12] This stability is paramount, ensuring the handle remains intact and available for subsequent conjugation.

-

The D-Ornithine Scaffold: Ornithine is a non-proteinogenic amino acid with a three-carbon side chain terminating in an amino group (here, modified to an azide). The use of the D-enantiomer is a strategic choice to enhance the in-vivo half-life of the final peptide conjugate.[8] Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, making peptides containing D-amino acids significantly more resistant to degradation.[8]

Table 1: Physicochemical Properties of Nα-Fmoc-Nδ-Azido-D-Ornithine

| Property | Value |

| Synonyms | Fmoc-D-Orn(N3)-OH, (R)-Fmoc-2-amino-5-azido-pentanoic acid[1][] |

| CAS Number | 1176270-25-9[1] |

| Molecular Formula | C₂₀H₂₀N₄O₄[1][] |

| Molecular Weight | 380.40 g/mol [1][] |

| Appearance | White crystalline powder[2][] |

| Purity | Typically ≥98% (HPLC)[2] |

| Storage | 2-8 °C[] |

Workflow: Incorporation into Peptides via Fmoc-SPPS

The integration of Fmoc-D-Orn(N3)-OH into a peptide sequence follows the standard, iterative rhythm of Fmoc-based SPPS.[9][13] The process involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.

The SPPS Cycle: A Step-by-Step Protocol

The following protocol outlines the manual incorporation of Fmoc-D-Orn(N3)-OH. This cycle is repeated for each amino acid in the desired sequence.

Prerequisites:

-

Solid-phase synthesis vessel (e.g., fritted syringe).

-

Peptide synthesis-grade resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids).

-

Fmoc-protected amino acids, including Fmoc-D-Orn(N3)-OH.

-

Coupling Reagents: 0.5 M solution of HBTU/HATU in DMF.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% piperidine in DMF (v/v).

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

Protocol:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the synthesis vessel. Drain the solvent.[13]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[14]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(N3)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (0.95 eq. to the amino acid), and DIPEA (2 eq. to the amino acid) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. This forms a new peptide bond between the activated carboxyl group of Fmoc-D-Orn(N3)-OH and the free amine on the resin-bound peptide.[13]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.[13]

-

Repeat: Return to Step 2 to add the next amino acid in the sequence.

Caption: Simplified schematic of the CuAAC reaction pathway.

Experimental Protocol: CuAAC of an Azido-Peptide

-

Preparation: Dissolve the purified azido-peptide and the alkyne-functionalized payload (1.1-1.5 equivalents) in a biocompatible solvent system (e.g., PBS/DMSO or water/t-butanol).

-

Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst solution. A common method is the in-situ reduction of a Cu(II) salt. Mix a solution of CuSO₄ (e.g., 50 mM) with a reducing agent like sodium ascorbate (e.g., 250 mM). [15]The use of a copper-stabilizing ligand like TBTA or THPTA is highly recommended to improve reaction efficiency and protect biomolecules. [4][15]3. Reaction: Add the catalyst solution to the peptide/payload mixture to a final Cu(I) concentration of 0.1-1 mM.

-

Incubation: Gently agitate the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

-

Purification: Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or where copper toxicity is a concern, SPAAC is the method of choice. [16][]This reaction eschews the metal catalyst, relying instead on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the reaction with the azide. [16][18] Mechanism Causality: The geometric distortion of the triple bond within the eight-membered ring significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously under physiological conditions. [16][]The reaction is bioorthogonal because neither the azide nor the strained alkyne has a reactive partner within the biological milieu. []

Caption: The catalyst-free pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC of an Azido-Peptide

-

Preparation: Dissolve the purified azido-peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Reagent Addition: Add a solution of the strained alkyne-payload (e.g., DBCO-Drug, 1.5-3 equivalents) dissolved in a water-miscible solvent like DMSO.

-

Incubation: Incubate the mixture at room temperature or 37 °C. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours. Monitor progress by LC-MS.

-

Purification: Purify the final conjugate by size-exclusion chromatography or reverse-phase HPLC to remove unreacted payload.

Table 2: Comparative Analysis of CuAAC and SPAAC for Bioconjugation

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Cu(I) required [19] | None (Catalyst-free) [] |

| Kinetics | Very fast (minutes to few hours) [19] | Slower (hours to days) [16] |

| Biocompatibility | Limited for live cells due to copper toxicity [20] | Highly bioorthogonal, suitable for in-vivo use [][18] |

| Alkyne Partner | Simple terminal alkyne | Bulky, strained cyclooctyne (e.g., DBCO) [16] |

| Typical Use Case | In-vitro conjugation, material science [1] | Live-cell labeling, in-vivo imaging, therapeutics [] |

Field-Proven Applications in Drug Development and Research

The ability to precisely install an azide handle using Fmoc-D-Orn(N3)-OH has unlocked numerous applications in the therapeutic and diagnostic arenas.

-

Peptide-Drug Conjugates (PDCs): PDCs are a promising class of targeted therapies, comprising a targeting peptide, a linker, and a potent cytotoxic payload. [8][21]Incorporating Fmoc-D-Orn(N3)-OH allows for the site-specific attachment of an alkyne-modified drug. This ensures a homogeneous product with a defined drug-to-peptide ratio, which is critical for a predictable pharmacokinetic and pharmacodynamic profile. The D-ornithine backbone simultaneously enhances the stability of the peptide, preventing premature degradation before it reaches its target. [8][22]

-

Peptide-Oligonucleotide Conjugates (POCs): For gene therapies, delivering oligonucleotides (like siRNA) to specific cells is a major challenge. By synthesizing a targeting peptide with an azido-ornithine residue, researchers can "click" it to an alkyne-modified oligonucleotide, improving its delivery and cellular uptake. [23]

-

Advanced Imaging Probes: Fluorescent dyes, PET-tracers, or contrast agents functionalized with alkynes or cyclooctynes can be readily conjugated to azido-peptides. [24][20]This creates high-fidelity probes for tracking biological processes, visualizing cellular targets, and for diagnostic purposes.

-

PEGylation and Pharmacokinetic Modulation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides is a well-established strategy to increase their hydrodynamic radius, reduce renal clearance, and extend their circulating half-life. The click reaction enabled by azido-ornithine provides a precise and efficient method for site-specific PEGylation.

Conclusion and Future Outlook

Nα-Fmoc-Nδ-Azido-D-Ornithine is more than just a chemical reagent; it is a sophisticated molecular tool that embodies the principles of precision and control in bioconjugation. By providing a stable, bioorthogonal handle that is fully compatible with robust peptide synthesis methodologies and enhances the final product's stability, it empowers scientists to build complex, well-defined bioconjugates that were previously inaccessible. Its role in the development of next-generation PDCs, advanced diagnostics, and novel biomaterials is already well-established and continues to expand. As the demand for highly targeted, potent, and safe therapeutics grows, the strategic application of versatile building blocks like Nα-Fmoc-Nδ-Azido-D-Ornithine will remain at the forefront of innovation in medicine and biotechnology.

References

-

Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Aapptec Peptides. Order Your Azido Amino Acids. [Link]

-

Utrecht University - UU Research Portal. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Diez-Gonzalez, S., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(15), 5262-5274. [Link]

-

Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemical Communications, 47(31), 8821-8823. [Link]

-

Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(36), 6956-6960. [Link]

-

GenScript. Overview of Custom Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-D-Orn(N3)-OH [1176270-25-9]. [Link]

-

Lau, Y. H., & Spring, D. R. (2012). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 23(13), 1917-1920. [Link]

-

Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

ResearchGate. Problems with fluorescent bioconjugation of short peptide? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-alpha-Fmoc-Ndelta-Boc-L-ornithine: A Key Enabler for Bioconjugation and Targeted Therapies. [Link]

-

Al-Subeh, T., & Luyt, L. G. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 17(10), 1253. [Link]

-

AAPPTec. How to Synthesize a Peptide. [Link]

-

Gunjal, Y., & Singh, Y. (2022). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 27(19), 6296. [Link]

-

Zhou, Y., Zhang, Y., & Li, Y. (2022). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. MedComm, 3(4), e174. [Link]

-

Wolf, M., & Korth, H. G. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Tetrahedron Letters, 50(42), 5775-5777. [Link]

-

Wang, S., Liu, Y., & Li, J. (2022). Recent Advances in Augmenting the Therapeutic Efficacy of Peptide-Drug Conjugates. ACS Medicinal Chemistry Letters, 13(5), 701-714. [Link]

-

Bernardin, A., & Biron, E. (2015). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Biopolymers, 104(2), 99-103. [Link]

-

Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. [Link]

-

ResearchGate. Is azide group is stable in acid amine coupling reaction condition? [Link]

-

Al-Zoubi, R. M., & Marion, O. (2019). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 24(17), 3105. [Link]

-

Voss, D. A., Haverland, N. A., & Brodbelt, J. S. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Journal of the American Society for Mass Spectrometry, 27(5), 856-863. [Link]

-

Li, Y., Zhang, Y., & Zhou, Y. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceutics, 15(11), 2588. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of chemical research, 44(9), 666-676. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. scispace.com [scispace.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. bioclone.net [bioclone.net]

- 20. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. peptide.com [peptide.com]

Introduction to click chemistry using azido amino acids.

An In-Depth Technical Guide to Click Chemistry Using Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of click chemistry, a concept introduced by K.B. Sharpless in 2001, has fundamentally reshaped the landscape of chemical synthesis, particularly in its application to biological systems.[1][2][3] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the utilization of azido amino acids as versatile bioorthogonal handles. We will explore the core principles of the two predominant forms of the azide-alkyne cycloaddition—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide delves into the synthesis and site-specific incorporation of azido amino acids into protein scaffolds, providing the foundational knowledge required for their application. Detailed, field-proven protocols are provided for key experimental workflows, from protein expression to final bioconjugation. Furthermore, we will examine the transformative impact of these methodologies on drug discovery, targeted drug delivery, and advanced molecular imaging, equipping researchers with the knowledge to leverage these powerful tools in their work.

The Philosophy of "Click": A Paradigm Shift in Chemical Ligation

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform.[1][4] The philosophy was born out of a need for reactions that are not just efficient in a pristine chemical flask, but robust and reliable enough to work in the complex, aqueous environment of a biological system.[2][5] This concept is the foundation of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[6][7][8][9]

The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4][5] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted versions has unlocked its full potential for biological applications.[1]

Caption: The guiding principles of the click chemistry philosophy.

The Workhorses of Bioorthogonal Ligation: CuAAC and SPAAC

The azide and alkyne functional groups are ideal bioorthogonal partners because they are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups.[8][10] Two primary strategies have been developed to facilitate their cycloaddition under physiological conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, representing a massive acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal reaction.[1] It is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[1] This reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][4][11]

Mechanism of Action: The catalytic cycle involves the formation of a copper(I) acetylide intermediate.[11][12] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of a stable triazole ring and regeneration of the Cu(I) catalyst.[][14]

Caption: The catalytic cycle of the CuAAC reaction.

Expert Insight: While incredibly powerful, the cytotoxicity of copper has limited the application of CuAAC in living cells.[15][16] The generation of reactive oxygen species during the reaction can also damage sensitive biomolecules.[17] The use of copper-chelating ligands, such as THPTA, can both accelerate the reaction and mitigate this damage.[17][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, Carolyn Bertozzi's group developed SPAAC, a truly bioorthogonal reaction that proceeds without any catalyst.[6][15] The driving force for this reaction is the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[15][19] This strain is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force that allows the reaction to proceed rapidly at physiological temperatures.[19][]

Mechanism of Action: SPAAC is a concerted 1,3-dipolar cycloaddition.[15][21] The high energy of the strained alkyne dramatically lowers the activation energy of the reaction, eliminating the need for a catalyst.[22]

Caption: The catalyst-free mechanism of SPAAC.

Head-to-Head Comparison: Choosing the Right Tool

The choice between CuAAC and SPAAC depends entirely on the experimental context.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Cu(I) required[1] | None (metal-free)[15] |

| Kinetics | Very fast (k₂ ≈ 10⁴-10⁵ M⁻¹s⁻¹) | Fast, but cyclooctyne-dependent (k₂ ≈ 10⁻³-1 M⁻¹s⁻¹)[23] |

| Bio-compatibility | Limited in live cells due to copper toxicity[16] | Excellent; truly bioorthogonal for live systems[] |

| Reactants | Simple terminal alkynes | Sterically demanding, strained cyclooctynes[24] |

| Primary Use Case | In vitro bioconjugation, fixed cells, material science[17] | Live-cell imaging, in vivo applications, targeted drug delivery[][23] |

The Key Reagent: Synthesis and Incorporation of Azido Amino Acids

To leverage click chemistry for protein modification, one must first introduce either an azide or an alkyne group into the protein's structure. Azido amino acids are particularly useful as they can be incorporated into proteins using the cell's own translational machinery.[25][26]

Synthesis of Azido Amino Acids

Fmoc-protected azido amino acids, suitable for solid-phase peptide synthesis, can be synthesized efficiently. A common route involves a two-step process from readily available Fmoc-protected amino acids like asparagine or glutamine.[25] This method typically involves a Hofmann rearrangement followed by a diazo transfer, which can be performed safely on a gram scale.[25]

Example Synthetic Pathway: Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)

-

Starting Material: Fmoc-protected glutamine (Fmoc-Gln-OH).

-

Step 1: Hofmann Rearrangement: Treatment with a reagent like (bis(trifluoroacetoxy)iodo)benzene converts the side-chain amide to a primary amine, yielding Fmoc-Dab-OH.[25]

-

Step 2: Diazo Transfer: The primary amine is then converted to an azide using a safe diazo-transfer reagent like imidazole-1-sulfonyl azide.[25] This step is often performed in a biphasic solvent system to prevent Fmoc deprotection.[25]

This process is high-yielding and often does not require chromatographic purification, making these essential building blocks readily accessible.[25]

Incorporation into Proteins

Two primary strategies exist for incorporating azido amino acids into recombinant proteins.

-

Residue-Specific Incorporation: This powerful method exploits the substrate promiscuity of the native translational apparatus.[27] In a methionine-auxotrophic E. coli strain (which cannot synthesize its own methionine), a methionine surrogate like L-azidohomoalanine (AHA) can be added to the culture medium.[26] The cell's methionyl-tRNA synthetase (MetRS) recognizes and activates AHA, leading to its incorporation at every methionine codon in the protein sequence.[26][27] This allows for the global labeling of all newly synthesized proteins.

-

Site-Specific Incorporation: For precise control, an unnatural amino acid (UAA) can be incorporated at a single, predetermined site.[28][29] This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that responds to a unique codon, typically the amber stop codon (UAG).[29][30] By designing a synthetase that exclusively recognizes an azido amino acid (e.g., 4-azidophenylalanine) and charges it to its cognate tRNA, the UAA can be inserted with high fidelity at the position of the amber codon in the gene of interest.[28][29]

Caption: Workflows for incorporating azido amino acids into proteins.

Applications in Research and Drug Development

The ability to specifically install an azide handle onto a protein of interest opens up a vast array of applications in bioconjugation, diagnostics, and therapeutics.[31][32]

-

Drug Discovery and Development: Click chemistry is used to synthesize large libraries of compounds for high-throughput screening.[31][33] The stable triazole linkage is a common and effective pharmacophore in many antiviral and anticancer drugs.[33][]

-

Antibody-Drug Conjugates (ADCs): SPAAC is an ideal method for conjugating potent cytotoxic drugs to targeting antibodies.[19] The bioorthogonal nature of the reaction ensures that the conjugation occurs at a specific site (introduced via an azido amino acid) without damaging the antibody's sensitive antigen-binding sites.[33][]

-

Targeted Drug Delivery: Click chemistry can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of drug-delivery vehicles like nanoparticles, ensuring the therapeutic payload is delivered specifically to the target tissue.[3][33][]

-

Live-Cell Imaging: By incorporating an azido amino acid into a protein and then using SPAAC to attach a fluorescent probe (e.g., a DBCO-fluorophore), scientists can visualize the localization, trafficking, and dynamics of proteins in living cells without the need for bulky fluorescent protein tags.[16][23]

Experimental Protocols

The following protocols provide a validated framework for key experiments. Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.

Protocol 1: Residue-Specific Incorporation of Azidohomoalanine (AHA)

(Adapted from methods for protein expression in methionine-depleted cultures)[26][27]

-

Host and Plasmid: Transform an E. coli methionine auxotroph host strain (e.g., B834(DE3)) with the plasmid DNA encoding your protein of interest.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

-

Minimal Medium Growth: The next day, inoculate 500 mL of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and all canonical amino acids (40 µg/mL each) except for methionine, using the overnight culture.

-

Induction and Labeling: Grow the culture at 30°C to an OD₆₀₀ of ~0.5. Induce protein expression with IPTG (final concentration 0.5-1 mM). Simultaneously, supplement the culture with L-azidohomoalanine (AHA) to a final concentration of 50 µg/mL.

-

Expression: Continue to grow the culture for 4-6 hours at 30°C.

-

Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet, containing your azide-functionalized protein, can be stored at -80°C or lysed immediately for purification.

Protocol 2: Protein Labeling via CuAAC

(Adapted from generic protocols for protein modification)[17][35][36]

-

Prepare Stock Solutions:

-

Azide-functionalized protein: 1-5 mg/mL in PBS.

-

Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore): 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 20 mM in water.

-

THPTA ligand: 100 mM in water.

-

Sodium Ascorbate: 300 mM in water (prepare fresh).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

50 µL of protein solution (e.g., 2-10 nmol of protein).

-

Phosphate Buffered Saline (PBS) to bring the volume to 150 µL.

-

4 µL of 10 mM Alkyne-probe (final concentration ~250 µM, a 10-50 fold molar excess).

-

-

Catalyst Premix: In a separate tube, briefly mix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.

-

Initiate Reaction: Add the 20 µL of CuSO₄/THPTA premix to the protein solution and vortex gently. Then, add 10 µL of fresh 300 mM sodium ascorbate to initiate the reaction. The final volume is 200 µL.

-

Incubation: Protect the reaction from light (if using a fluorophore) and incubate at room temperature for 1-2 hours.

-

Purification: Remove the excess reagents and unreacted probe using a spin desalting column equilibrated with PBS. The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE with fluorescence imaging, Western blot for biotin).

Protocol 3: Live-Cell Labeling via SPAAC

(Adapted from protocols for live-cell imaging)[15][19][23]

-

Metabolic Labeling: Culture your cells of interest to the desired confluency. Supplement the complete culture medium with 25-50 µM of an azide-containing metabolic precursor (e.g., Ac₄ManNAz for labeling cell surface glycans, or AHA for labeling proteins as in Protocol 1) for 24-48 hours.

-

Cell Preparation: Gently wash the cells three times with warm, sterile PBS to remove any unincorporated azide precursor.

-

SPAAC Reaction:

-

Prepare a 20-50 µM working solution of a cell-permeable cyclooctyne probe (e.g., a DBCO-fluorophore) in pre-warmed complete culture medium.

-

Add the probe solution to the washed cells.

-

Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the reactivity of the specific cyclooctyne used.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove the unreacted probe.

-

Add fresh imaging medium (e.g., phenol red-free medium).

-

Image the cells immediately using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

-

Conclusion and Future Outlook

Click chemistry, particularly through the lens of azido amino acid incorporation, has provided an exceptionally powerful and versatile platform for chemical biology and drug development.[][37] The simplicity, efficiency, and bioorthogonality of these reactions have enabled researchers to ask and answer questions that were previously intractable.[2][38] From visualizing the synthesis of new proteins in real-time within a living cell to constructing highly targeted cancer therapeutics, the applications are vast and continue to expand.[23][] As new bioorthogonal reaction pairs are discovered and more sophisticated methods for unnatural amino acid incorporation are developed, the ability to precisely manipulate and study biological systems will only become more refined, pushing the boundaries of medicine and molecular science.

References

-

Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

-

Title: Azido Amino Acids and Click Chemistry Builiding Blocks - Aapptec Peptides Source: Aapptec URL: [Link]

-

Title: Efficient Synthesis of Fmoc-Protected Azido Amino Acids Source: David Spring's group, University of Cambridge URL: [Link]

-

Title: Click Chemistry for Drug Development and Diverse Chemical–Biology Applications Source: ACS Publications URL: [Link]

-

Title: Introduction: Click Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent applications of click chemistry in drug discovery Source: PubMed URL: [Link]

-

Title: Synthesis and protein incorporation of azido-modified unnatural amino acids Source: RSC Publishing URL: [Link]

-

Title: Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends Source: European Journal of Chemistry URL: [Link]

-

Title: Research review on bioorthogonal chemistry and click chemistry Source: ResearchGate URL: [Link]

-

Title: Bioorthogonal chemistry: A review of its diverse applications in science and medicine Source: CAS.org URL: [Link]

-

Title: The Use of Click Chemistry in Drug Development Applications Source: ResearchGate URL: [Link]

-

Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality Source: PMC - NIH URL: [Link]

-

Title: Click Chemistry - A Review Source: Bio-Synthesis URL: [Link]

-

Title: Bioorthogonal Chemistry and Its Applications Source: ACS Publications URL: [Link]

-

Title: Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Source: Europe PMC URL: [Link]

-

Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Chemistry URL: [Link]

-

Title: Azide-containing Amino Acids Source: Jena Bioscience URL: [Link]

-

Title: Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer Source: University of Florida URL: [Link]

-

Title: a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... Source: ResearchGate URL: [Link]

-

Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]

-

Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: PMC - NIH URL: [Link]

-

Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: NIH URL: [Link]

-

Title: Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides Source: ResearchGate URL: [Link]

-

Title: Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Springer Protocols URL: [Link]

-